molecular formula C24H40N4O5S B555726 H-Arg(pmc)-otbu CAS No. 169543-81-1

H-Arg(pmc)-otbu

Cat. No.: B555726
CAS No.: 169543-81-1
M. Wt: 496.7 g/mol
InChI Key: RYYVRFAJTNFQBC-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg(pmc)-otbu typically involves the protection of the arginine molecule with the pentamethylchromane sulfonyl (pmc) group and the tert-butyl ester (otbu) group. The process begins with the protection of the guanidine group of arginine using the pmc group. This is followed by the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reagents and solvents used are typically of industrial grade, and the reactions are monitored using advanced analytical techniques to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

H-Arg(pmc)-otbu undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include free arginine, arginine derivatives, and various by-products depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of H-Arg(pmc)-otbu involves its role as a protected arginine derivative in peptide synthesis. The protective groups (pmc and otbu) prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The compound interacts with various molecular targets, including enzymes and receptors, through its arginine moiety, which is essential for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Arg(pmc)-otbu is unique due to its specific protective groups, which offer distinct advantages in terms of stability and ease of removal. The pmc group provides robust protection for the guanidine group, while the otbu group offers stability under a wide range of conditions .

Properties

IUPAC Name

tert-butyl (2S)-2-amino-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N4O5S/c1-14-15(2)20(16(3)17-11-12-24(7,8)32-19(14)17)34(30,31)28-22(26)27-13-9-10-18(25)21(29)33-23(4,5)6/h18H,9-13,25H2,1-8H3,(H3,26,27,28)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYVRFAJTNFQBC-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC(C)(C)C)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469996
Record name tert-Butyl (E)-N~5~-{amino[(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl)amino]methylidene}-L-ornithinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169543-81-1
Record name tert-Butyl (E)-N~5~-{amino[(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl)amino]methylidene}-L-ornithinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Arg(pmc)-otbu
Reactant of Route 2
H-Arg(pmc)-otbu
Reactant of Route 3
H-Arg(pmc)-otbu
Reactant of Route 4
H-Arg(pmc)-otbu
Reactant of Route 5
Reactant of Route 5
H-Arg(pmc)-otbu
Reactant of Route 6
Reactant of Route 6
H-Arg(pmc)-otbu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.